molecular formula C13H11NO5S B1581734 3-Nitrophenyl 4-methylbenzenesulfonate CAS No. 3899-90-9

3-Nitrophenyl 4-methylbenzenesulfonate

Cat. No.: B1581734
CAS No.: 3899-90-9
M. Wt: 293.3 g/mol
InChI Key: QRMMIQVSVATYQP-UHFFFAOYSA-N
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Description

3-Nitrophenyl 4-methylbenzenesulfonate: is an organic compound with the molecular formula C13H11NO5S and a molecular weight of 293.30 g/mol . It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a 4-methylbenzenesulfonate group. This compound is often used in various chemical reactions and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitrophenyl 4-methylbenzenesulfonate typically involves the reaction of 3-nitrophenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Nitrophenyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Nitrophenyl 4-methylbenzenesulfonate is widely used in scientific research due to its reactivity and structural properties. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Employed in the study of enzyme kinetics and as a substrate for certain enzymatic reactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Nitrophenyl 4-methylbenzenesulfonate involves its reactivity towards nucleophiles and reducing agents. The nitro group on the phenyl ring is electron-withdrawing, making the aromatic ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions, including nucleophilic aromatic substitution and reduction .

Comparison with Similar Compounds

  • 4-Nitrophenyl 4-methylbenzenesulfonate
  • 2-Nitrophenyl 4-methylbenzenesulfonate
  • 3-Nitrophenyl 4-chlorobenzenesulfonate

Comparison: 3-Nitrophenyl 4-methylbenzenesulfonate is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and the types of reactions it undergoes. Compared to its analogs, such as 4-Nitrophenyl 4-methylbenzenesulfonate, the position of the nitro group affects the compound’s electronic properties and, consequently, its behavior in chemical reactions .

Properties

IUPAC Name

(3-nitrophenyl) 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5S/c1-10-5-7-13(8-6-10)20(17,18)19-12-4-2-3-11(9-12)14(15)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMMIQVSVATYQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60192273
Record name p-Toluenesulfonic acid, m-nitrophenyl ester
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Molecular Weight

293.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3899-90-9
Record name Benzenesulfonic acid, 4-methyl-, 3-nitrophenyl ester
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Record name p-Toluenesulfonic acid, m-nitrophenyl ester
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Record name 3899-90-9
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Record name p-Toluenesulfonic acid, m-nitrophenyl ester
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Record name p-Toluenesulfonic acid, m-nitrophenyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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